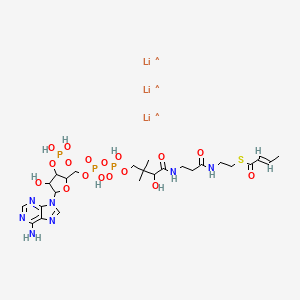

CID 77520350

Description

No data is available in the provided evidence to describe the chemical identity, structure, or properties of CID 77520350. PubChem Compound ID (CID) entries typically include:

- Molecular formula

- Structural features

- Physicochemical properties (e.g., solubility, logP)

- Biological activity (e.g., enzyme inhibition, toxicity)

- Applications (e.g., pharmaceuticals, industrial uses).

The absence of this information in the evidence precludes a detailed introduction .

Properties

Molecular Formula |

C25H40Li3N7O17P3S |

|---|---|

Molecular Weight |

856.5 g/mol |

InChI |

InChI=1S/C25H40N7O17P3S.3Li/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;;;/h4-5,12-14,18-20,24,35-36H,6-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);;;/b5-4+;;; |

InChI Key |

ZFJGFCCFLWSTBZ-WVFFXBQBSA-N |

Isomeric SMILES |

[Li].[Li].[Li].C/C=C/C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Canonical SMILES |

[Li].[Li].[Li].CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of coenzyme A, S-(2E)-2-butenoate, tetralithium salt involves multiple steps starting from pantothenic acid. The process includes phosphorylation, condensation, and reduction reactions. The key steps are:

Phosphorylation of Pantothenic Acid: Pantothenic acid is phosphorylated to form 4’-phosphopantothenate.

Condensation with Cysteine: The phosphorylated intermediate is condensed with cysteine to form 4’-phosphopantetheine.

Formation of Coenzyme A: The intermediate undergoes further reactions to form coenzyme A, which is then modified to produce the desired derivative.

Industrial Production Methods

Industrial production of coenzyme A derivatives typically involves fermentation processes using genetically engineered microorganisms. These microorganisms are optimized to produce high yields of the desired compound. The fermentation broth is then subjected to purification processes, including chromatography and crystallization, to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Coenzyme A, S-(2E)-2-butenoate, tetralithium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

Reduction: It can be reduced to form thiols or other reduced forms.

Substitution: The compound can undergo substitution reactions where the butenoate group is replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various nucleophiles, including amines and thiols, can be used under mild conditions.

Major Products Formed

The major products formed from these reactions include disulfides, thiols, and substituted derivatives, which have different biochemical properties and applications .

Scientific Research Applications

Coenzyme A, S-(2E)-2-butenoate, tetralithium salt has numerous applications in scientific research:

Chemistry: It is used as a cofactor in enzymatic reactions to study metabolic pathways and enzyme mechanisms.

Biology: The compound is used to investigate the role of coenzyme A in cellular metabolism and signaling pathways.

Medicine: It is studied for its potential therapeutic applications in metabolic disorders and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of coenzyme A, S-(2E)-2-butenoate, tetralithium salt involves its role as a carrier of acyl groups. It forms thioester bonds with carbon chains, facilitating their transport and activation in various biochemical reactions. The compound interacts with enzymes involved in the tricarboxylic acid cycle, fatty acid metabolism, and other metabolic pathways. It also participates in the regulation of gene expression and cellular signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

While the evidence lists other CIDs (e.g., betulin derivatives, oscillatoxin analogues), none are structurally or functionally linked to CID 77520350. For example:

Table 1: Example Compounds from Evidence

Key Limitations:

- Structural Similarity: No structural data (2D/3D) or overlays for this compound are provided .

- Experimental Data: No synthesis protocols, spectroscopic data, or bioassay results are available for validation .

Recommendations for Further Research

To address the knowledge gap:

Consult PubChem : Retrieve this compound’s entry for structural and bioactivity data.

Database Mining : Use tools like ChemBL or ChEMBL to identify analogues via substructure or similarity searches.

Experimental Characterization : Perform NMR, MS, and in vitro assays to establish properties and activity.

Literature Review : Search peer-reviewed journals for recent studies on this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.